
Zinc glycinate
Overview
Description
Zinc glycinate is a chelated form of zinc where the mineral is bound to glycine, a non-essential amino acid. This organic complex enhances zinc’s stability and bioavailability by protecting it from interactions with dietary inhibitors like phytates . Structurally, this compound exists as Zn(Gly)₂·H₂O (molecular weight: 231.51) or anhydrous Zn(Gly)₂ (molecular weight: 213.51), with zinc content ranging from 28.24% to 30.62% depending on hydration status . It is widely used in dietary supplements, veterinary medicine, and functional foods due to its superior absorption and reduced gastrointestinal irritation compared to inorganic zinc salts .
Preparation Methods
Synthesis of Zinc Glycinate via Solution-Based Methods
The most widely documented method involves the reaction of glycine with zinc sulfate in aqueous media. According to CN101225051A, glycine and zinc sulfate are combined in a molar ratio ranging from 1:1 to 3:1 . The process begins with dissolving glycine in water, followed by the addition of sodium hydroxide to form sodium glycinate. This intermediate is then reacted with zinc sulfate dissolved in a solvent, with the pH adjusted to 3–8. Heating the mixture to 60–100°C under agitation for 1–4 hours initiates chelation, after which evaporation and crystallization at temperatures below 8°C yield the final product .
Key parameters influencing this method include:
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pH : Optimal chelation occurs at pH 5, minimizing side reactions such as zinc hydroxide precipitation .
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Temperature : Elevated temperatures (80°C) enhance reaction kinetics but require precise control to avoid glycine degradation .
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Crystallization : Slow cooling and extended crystallization times (≥18 hours) improve crystal purity and stability .
The product obtained through this route has the molecular formula [Zn(C₂H₅NO₂)₂SO₄·4H₂O][ZnSO₄·6H₂O] , confirmed via infrared (IR) spectroscopy and X-ray diffraction .
Alternative Preparation Using Zinc Oxide and Glycine
A second approach utilizes zinc oxide (ZnO) and glycine in aqueous or alcoholic media. As detailed in US4565693, glycine is refluxed with ZnO at 93°C, with excess glycine ensuring complete dissolution of ZnO and preventing pH elevation that could precipitate zinc hydroxide . The reaction produces bis(glycinato)zinc(II) monohydrate, which is dehydrated using ethanol to yield anhydrous this compound .
Critical considerations for this method :
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Glycine excess : A 2:1 molar ratio of glycine to ZnO is necessary to maintain acidic conditions (pH ~4.5–5.5) .
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Solvent choice : Ethanol facilitates precipitation of the anhydrous form, avoiding hydration common in aqueous systems .
This method bypasses sulfate incorporation, resulting in a simpler molecular structure: (NH₂CH₂COO)₂Zn·H₂O .
Comparative Analysis of Preparation Methods
The table below contrasts the two primary methods:
Optimization of Synthesis Parameters
pH and Reaction Efficiency
The CN101225051A patent highlights that pH deviations beyond 5 reduce chelation efficiency due to competing hydrolysis of zinc ions . At pH <3, glycine protonation inhibits coordination, while pH >8 promotes Zn(OH)₂ formation . Similarly, the ZnO method requires tight pH control to balance glycine’s zwitterionic state and ZnO solubility .
Temperature and Kinetics
Higher temperatures accelerate chelation but risk glycine decomposition. The zinc sulfate method achieves optimal kinetics at 80°C, whereas the ZnO method uses near-boiling conditions (93°C) to dissolve ZnO .
Crystallization and Purity
Crystallization at ≤8°C in the zinc sulfate method minimizes impurities, yielding hydrated crystals with sulfate counterions . In contrast, ethanol-induced precipitation in the ZnO method produces anhydrous crystals, advantageous for moisture-sensitive formulations .
Structural Characterization Techniques
Infrared Spectroscopy
Both methods employ IR spectroscopy to confirm chelation. The zinc sulfate product shows peaks at 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (COO⁻ symmetric stretch), indicating glycine coordination . The ZnO-derived product lacks sulfate-related bands, with distinct Zn–N vibrations at 450–500 cm⁻¹ .
X-Ray Diffraction (XRD)
XRD analysis of the zinc sulfate product reveals a crystalline lattice incorporating sulfate and water molecules, while the ZnO method produces a simpler diffraction pattern consistent with a bis(glycinato)zinc structure .
Industrial Applications and Challenges
This compound’s superior bioavailability makes it ideal for fortifying foods and dietary supplements. However, scalability challenges persist:
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Zinc sulfate method : Energy-intensive evaporation and prolonged crystallization hinder large-scale production .
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Zinc oxide method : Ethanol use raises costs and safety concerns .
Future research should explore solvent-free synthesis or biocatalytic routes to improve sustainability.
Chemical Reactions Analysis
Types of Reactions: Zinc glycinate primarily undergoes chelation reactions due to the presence of the amino and carboxyl groups in glycine. These groups coordinate with the zinc ion to form stable five-membered rings .
Common Reagents and Conditions:
Chelation: Glycine and zinc salts (e.g., zinc sulfate, zinc acetate) in aqueous solution.
pH Adjustment: Sodium hydroxide to maintain pH between 5-7.
Temperature: 70-90°C for optimal reaction conditions.
Major Products: The primary product of these reactions is this compound, which is characterized by its high stability and bioavailability .
Scientific Research Applications
Bioavailability and Absorption
Zinc glycinate has been shown to have higher bioavailability compared to other zinc supplements such as zinc gluconate and zinc sulfate. A study indicated that zinc bis-glycinate (another name for this compound) increased plasma zinc levels significantly more than its counterparts. Specifically, it was found to be 43.4% more bioavailable than zinc gluconate .
Comparative Bioavailability Table
Zinc Formulation | Bioavailability Increase (%) | Study Reference |
---|---|---|
This compound | +43.4 | |
Zinc Gluconate | Baseline | |
Zinc Sulfate | Baseline |
Nutritional Supplementation
This compound is frequently used in dietary supplements aimed at improving overall health. Its high absorption rate makes it particularly effective for individuals with zinc deficiency or those requiring enhanced immune function.
- Clinical Trials : In a randomized controlled trial involving young adult women, supplementation with this compound significantly increased plasma zinc levels compared to both placebo and zinc gluconate groups .
Animal Nutrition
This compound is also applied in animal feed, particularly for poultry and livestock, due to its benefits in growth performance and health.
- Case Study on Broilers : A study involving broiler chickens showed that supplementation with 60 mg/kg of zinc from this compound improved average daily gain and feed intake compared to control groups. Additionally, it enhanced serum indexes and intestinal health .
Animal Performance Data Table
Treatment Group | Average Daily Gain (g) | Average Daily Feed Intake (g) | Serum Zinc Levels (µg/dL) |
---|---|---|---|
Control | X | Y | Z |
This compound | A | B | C |
Zinc Sulfate | D | E | F |
Health Benefits
Research indicates that this compound may offer several health benefits beyond basic supplementation:
- Immune Function : Zinc plays a crucial role in immune response. Studies suggest that adequate supplementation can help reduce the duration of colds and enhance overall immune function .
- Antioxidant Properties : this compound has been shown to improve antioxidant status in various populations, potentially reducing oxidative stress markers such as malondialdehyde levels .
Safety and Tolerability
This compound is generally recognized as safe when used within recommended doses. Clinical studies have reported minimal adverse effects compared to other forms of zinc, making it a preferred choice for supplementation .
Mechanism of Action
Zinc glycinate exerts its effects primarily through the release of zinc ions in the body. These ions participate in numerous biochemical pathways, including:
Enzyme Activation: Zinc acts as a cofactor for over 300 enzymes, influencing processes such as DNA synthesis, protein synthesis, and cell division.
Immune Function: Zinc is crucial for the development and function of immune cells, including T-lymphocytes and macrophages.
Antioxidant Defense: Zinc contributes to the stabilization of cell membranes and the prevention of oxidative damage by free radicals
Comparison with Similar Compounds
Comparison with Similar Zinc Compounds
Zinc Glycinate vs. Zinc Sulfate
- Bioavailability : this compound demonstrates 16–30% higher bioavailability than zinc sulfate in animal models. Schlegel and Windisch (2006) reported a 30% increase in bioaccessibility in rats, even in the presence of phytate-rich diets . A 2022 study on broilers showed this compound upregulated copper/zinc superoxide dismutase gene expression, indicating enhanced metabolic utilization compared to sulfate .
- Digestibility : Piglets fed this compound absorbed more total and digestible zinc than those given sulfate, likely due to reduced antagonism with dietary fiber .
- Applications : Zinc sulfate, while cost-effective, is prone to causing gastric irritation and has lower efficacy in zinc-deficient individuals .
This compound vs. Zinc Gluconate
- Absorption Kinetics : In rats, this compound was absorbed faster than gluconate, though gluconate showed stronger bioactivity in some contexts . However, gluconate is preferred in lozenges for colds due to its efficacy in reducing symptom duration .
This compound vs. Zinc Citrate
- Bioavailability : Zinc citrate and glycinate exhibit comparable absorption rates, but citrate is favored in oral hygiene products for its palatability and anti-plaque properties .
- Tolerability: Both forms are well-tolerated, though glycinate is more commonly used in systemic supplementation due to its amino acid-mediated transport .
This compound vs. Zinc Picolinate
- Bioavailability : Human studies rank this compound above picolinate in bioactivity, though both have high solubility and absorption rates .
This compound vs. Zinc Oxide
- Efficacy : Zinc oxide, a covalent compound, has minimal solubility and bioavailability (<5%) and is excluded from formulations requiring systemic effects . It is primarily used in topical products or animal feed as a cost-effective source .
Key Research Findings and Data Tables
Table 1: Comparative Bioavailability of Zinc Compounds
Table 2: Functional Advantages and Limitations
Compound | Advantages | Limitations |
---|---|---|
This compound | High bioavailability, low irritation | Costlier than inorganic salts |
Zinc Sulfate | Low cost, widely available | Poor absorption with phytates; GI irritation |
Zinc Gluconate | Effective in cold lozenges | Limited systemic bioavailability |
Zinc Picolinate | High solubility | Inconsistent performance in clinical studies |
Mechanistic and Clinical Insights
- Immune Modulation : this compound suppresses pro-inflammatory cytokines (TNF-α, IL-1β) in LPS-challenged macrophages while enhancing epithelial barrier function in intestinal cells .
- Metabolic Impact : In broilers, glycinate upregulates antioxidant genes (e.g., Cu/Zn SOD) more effectively than sulfate, suggesting superior cellular protection .
Biological Activity
Zinc glycinate (ZnGly) is a chelated form of zinc that has garnered attention for its enhanced bioavailability and potential health benefits compared to other zinc supplements. This article explores the biological activity of this compound, focusing on its absorption, efficacy, and impact on various health parameters, supported by relevant research findings and case studies.
1. Chemical Structure and Bioavailability
This compound consists of a zinc ion chelated with two glycine molecules, forming a stable complex. This structure enhances the solubility and absorption of zinc in the gastrointestinal tract, making it more bioavailable than traditional forms such as zinc oxide or zinc gluconate.
- Bioavailability Comparison : A study found that this compound has a relative bioavailability of 143.44% compared to zinc gluconate, indicating significantly higher absorption rates .
Formulation | Relative Bioavailability (%) | AUC Inf Ratio (Test/Reference) | Cmax Ratio (Test/Reference) |
---|---|---|---|
This compound | 143.44 | 1.38 | 1.42 |
Zinc Gluconate | 100 | 1.0 | 1.0 |
2.1 Effects on Plasma Zinc Levels
In a randomized trial involving young adult women, supplementation with this compound (60 mg/day) resulted in significant increases in plasma zinc levels compared to both placebo and zinc gluconate groups . The erythrocyte superoxide dismutase activity remained unchanged across all groups, suggesting that while zinc status improved, it did not lead to copper deficiency.
2.2 Impact on Intestinal Health
A study conducted on nursery pigs demonstrated that supplementation with this compound improved growth performance and intestinal health while reducing the need for zinc oxide in feed formulations. The study reported a decrease in fecal scores and improved mRNA expression of zinc transporters (ZIP4 and ZnT5), indicating enhanced intestinal absorption and utilization of zinc .
The biological activity of this compound can be attributed to several mechanisms:
- Enhanced Absorption : The chelation with glycine protects the zinc ion from undesirable interactions in the gastrointestinal tract, facilitating better absorption .
- Immune Modulation : Zinc plays a crucial role in immune function; studies suggest that this compound may positively influence immune responses during periods of oxidative stress .
- Antibacterial Properties : Research indicates that amino acid chelates like this compound exhibit antibacterial activity against pathogenic bacteria, which could be beneficial in clinical settings .
Case Study 1: this compound in Elderly Populations
A clinical trial assessed the effects of this compound supplementation on immune function in elderly participants. Results indicated improved immune markers and reduced incidence of infections compared to those receiving placebo .
Case Study 2: this compound for Skin Health
Another study explored the application of this compound in dermatological conditions such as acne. Participants who received oral supplementation showed significant improvement in skin lesions and overall skin health compared to control groups .
Q & A
Basic Research Questions
Q. How to determine the relative bioavailability of zinc glycinate compared to inorganic zinc sources (e.g., ZnSO₄) in animal models?
- Methodological Approach :
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Use a randomized controlled trial (RCT) design with dietary supplementation groups. For example, prepare a basal diet deficient in zinc and supplement with graded levels of this compound and ZnSO₄ (e.g., 10–60 mg Zn/kg diet) .
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Measure biomarkers such as tibia zinc content, metallothionein (MT) mRNA expression (via RT-qPCR), and plasma zinc levels. This compound has shown higher bioavailability in broilers, with 60 mg/kg improving tibia Zn content and MT expression compared to ZnSO₄ .
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Calculate bioavailability using slope-ratio assays from dose-response curves of growth performance or tissue Zn accumulation.
- Key Data :
Zinc Source | Tibia Zn Content (mg/kg) | MT Expression (Fold Change) |
---|---|---|
ZnSO₄ | 120 ± 8 | 1.0 (Baseline) |
This compound | 180 ± 12* | 2.5 ± 0.3* |
*Significant difference (P < 0.05) vs. ZnSO₄ . |
Q. What experimental models are optimal for evaluating this compound’s effects on growth performance and nutrient utilization?
- Methodological Approach :
- Use poultry models (e.g., yellow-feathered broilers) due to their sensitivity to dietary zinc and standardized nutrient requirements. Diets should be corn-soybean-based with controlled mineral premixes .
- Measure feed intake, body weight gain, feed conversion ratio (FCR), and intestinal morphology (villus height/crypt depth ratio). This compound at 20–30 ppm improves FCR and villus structure compared to inorganic sources .
- Include a negative control group (zinc-deficient diet) and positive controls (ZnSO₄ or other organic forms like zinc pectin chelates) .
Advanced Research Questions
Q. How to resolve contradictions in tissue-specific accumulation of this compound (e.g., muscle vs. bone)?
- Methodological Approach :
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Conduct dose-response studies with varying substitution ratios (e.g., 25%, 50%, 75% of this compound in total dietary zinc). For example, 50% substitution in pheasants increased leg muscle Zn content but not breast muscle .
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Analyze tissue-specific uptake mechanisms using isotopic tracing (e.g., ⁶⁷Zn) or transporter expression (e.g., ZIP/ZnT families).
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Consider species-specific factors: broilers prioritize bone deposition, while mammals may show higher hepatic or renal retention .
- Data Interpretation Framework :
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Confounding Variables : Dietary interactions (e.g., calcium, phytates), genetic differences in MT regulation, and absorption kinetics .
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Statistical Tools : Multivariate ANOVA with post-hoc tests to isolate effects of zinc source, dose, and tissue type .
Q. How does the chelation structure of this compound influence its stability and bioactivity in vivo?
- Methodological Approach :
- Characterize the coordination chemistry using X-ray crystallography or FT-IR spectroscopy. This compound forms a bis(glycinato) complex with a five-coordinate geometry, enhancing solubility and absorption .
- Compare dissociation rates in simulated gastric/intestinal fluids. Glycine’s neutral pH stability reduces premature Zn²⁺ release, improving intestinal uptake .
- Validate with in vitro Caco-2 cell models measuring transepithelial electrical resistance (TEER) and zinc transport efficiency .
Q. How to design experiments assessing this compound’s immunomodulatory effects (e.g., anti-inflammatory response)?
- Methodological Approach :
- Use LPS-challenged porcine alveolar macrophages (PAMs) to model inflammation. Treat with this compound (25–500 µg/mL) and quantify TNF-α and IL-1β via ELISA. Doses >100 µg/mL suppress cytokine production .
- Combine with IPEC-J2 intestinal cells to evaluate epithelial barrier function. This compound at 5 µg/mL increases TEER, but higher doses (50 µg/mL) disrupt integrity, suggesting a narrow therapeutic window .
- Experimental Design : 2 × 6 factorial (LPS dose × this compound dose) with randomized block design .
Q. Addressing Data Contradictions
Q. Why do studies report conflicting results on this compound’s antioxidant efficacy?
- Analysis Strategy :
- Compare assay protocols: Common markers (e.g., SOD, GSH-Px) vary in sensitivity. This compound upregulates Cu-Zn SOD in broilers but may not affect total antioxidant capacity in mammals .
- Control for basal diet zinc levels: Excess zinc (>100 ppm) can induce oxidative stress, masking glycinate-specific benefits .
- Recommendation : Standardize antioxidant assays (e.g., ORAC, FRAP) across studies and report zinc status (plasma/urine) at baseline .
Q. Methodological Best Practices
Properties
IUPAC Name |
zinc;2-aminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSXMSTSYWNMH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162193 | |
Record name | Zinc glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14281-83-5, 7214-08-6 | |
Record name | Zinc glycinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc glycinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14493 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zinc glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(glycinato-N,O)zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | zinc glycyniate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC GLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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